molecular formula C10H10N2O2S B8731195 Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B8731195
M. Wt: 222.27 g/mol
InChI Key: ZEKUWPRHIRKXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a benzimidazole core with specific substituents that contribute to its unique properties.

Properties

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

methyl 6-methyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-5-3-7-8(12-10(15)11-7)4-6(5)9(13)14-2/h3-4H,1-2H3,(H2,11,12,15)

InChI Key

ZEKUWPRHIRKXNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)OC)NC(=S)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives under acidic or basic conditions . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the carbomethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .

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